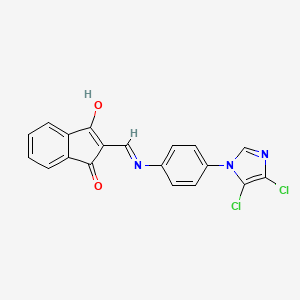

2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The synthesis and analysis of complex organic compounds like "2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione" often involve detailed studies of molecular structures, synthesis methods, and property evaluations. These studies contribute significantly to the fields of organic chemistry and materials science.

Synthesis Analysis

The synthesis of compounds similar to the one often involves multistep reactions with high yields, utilizing reagents such as indane-1,3-dione derivatives and halophenyl precursors in the presence of catalysts like pyridine or palladium complexes. For instance, Asiri and Khan (2011) detailed the synthesis of a compound by reacting pyrazole derivatives with indane-1,3-dione, indicating the versatility of indane-1,3-dione as a precursor for various organic syntheses (Asiri & Khan, 2011).

Molecular Structure Analysis

Molecular structure analyses, including X-ray crystallography and spectroscopic methods (IR, NMR, GC-MS), are crucial for confirming the synthesized compounds' structures. Studies like those conducted by Popova et al. (2016), which explore the tautomerism and intramolecular interactions within similar molecules, reveal the complex nature of these compounds' molecular arrangements (Popova et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving such compounds can include carbonylative annulations, as described by Zhang et al. (2015), where aryl formates act as CO sources in palladium-catalyzed reactions to form indene-1,3-dione derivatives (Zhang et al., 2015). These reactions highlight the compounds' reactivity and potential for creating diverse derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound was synthesized by reaction in ethanol in the presence of pyridine, confirmed by spectral analysis including IR, 1H NMR, 13C NMR, and GC-MS. This method highlights its potential for further chemical studies and applications (Asiri & Khan, 2011).

Chemical Reactions

- Research has explored reactions of similar compounds with active methylene groups, highlighting the compound's utility in organic synthesis and potential for creating novel chemical entities (Rábarová et al., 2004).

Heterocyclization Potential

- The compound is involved in three-component spiro heterocyclization, forming novel spiro heterocyclic structures, indicating its potential in the development of new heterocyclic compounds (Salnikova et al., 2019).

Anticoagulant Properties

- Derivatives of the compound have been synthesized and investigated as anticoagulant agents. This suggests its potential use in medicinal chemistry for the development of new therapeutic agents (Mitka et al., 2009).

Spectroscopic Analysis and Computational Studies

- Detailed spectroscopic characterization and DFT studies on novel heterocyclic systems related to the compound have been conducted. These studies are crucial for understanding its electronic structure and potential applications in materials science (Gupta & Chaudhary, 2014).

Ring Expansion Studies

- The compound has been studied for ring expansion to generate novel heterocyclic scaffolds. This application is significant in the field of organic chemistry, particularly in the synthesis of complex molecular architectures (Mittendorf et al., 2020).

Propiedades

IUPAC Name |

2-[[4-(4,5-dichloroimidazol-1-yl)phenyl]iminomethyl]-3-hydroxyinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl2N3O2/c20-18-19(21)24(10-23-18)12-7-5-11(6-8-12)22-9-15-16(25)13-3-1-2-4-14(13)17(15)26/h1-10,25H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFKLASGXFCJDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)N4C=NC(=C4Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483667.png)

![2-(benzylthio)-N-(4-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483670.png)

![(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2483672.png)

![N-[(4-benzylmorpholin-2-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2483676.png)

![1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B2483681.png)

![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2483687.png)

![2-Amino-2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2483689.png)